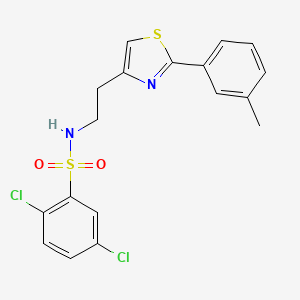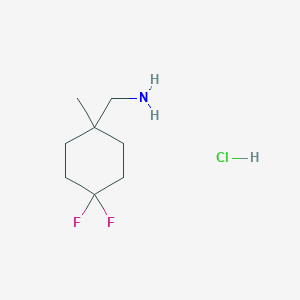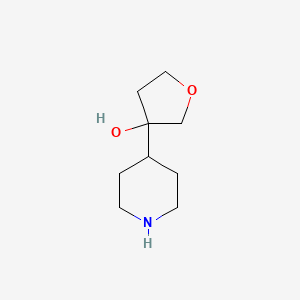![molecular formula C22H29N5O2S B2933604 1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea CAS No. 1396862-25-1](/img/structure/B2933604.png)
1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H29N5O2S and its molecular weight is 427.57. The purity is usually 95%.
BenchChem offers high-quality 1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis in Organic Synthesis
The thiazolo[3,2-b][1,2,4]triazole moiety within the compound’s structure is indicative of its potential use in catalysis for organic synthesis. Similar structures have been utilized in the development of new catalytic protocols for the synthesis of organic compounds, particularly in more sustainable and green chemistry approaches . This compound could be explored for its catalytic efficiency in reactions such as the Michael addition of N-heterocycles to chalcones.
Development of Bioactive Compounds
Compounds containing the 1,2,4-triazole ring are known for their bioactivity, often present in natural products and biologically active synthetic compounds . The subject compound could be investigated for its ability to bind with target molecules, potentially leading to the development of new medications or therapeutic agents.
Anticancer Research
The structural characteristics of the compound suggest its potential application in anticancer research. Derivatives of 1,2,4-triazoles have shown a variety of biological effects, including cytotoxic effects against cancer cells . Research could focus on the compound’s efficacy in inhibiting the growth of cancer cells.
Pharmacological Potentials
Given the presence of the methoxyphenyl group, the compound may exhibit various pharmacological actions. Previous studies have reported a range of medicinal actions from similar structures, including anti-tubercular and protein inhibitory actions involved in diseases such as diabetes, obesity, and cancer .
Antimicrobial and Antibiotic Activity
The thiazolo and triazole components of the compound are associated with antimicrobial and antibiotic activities. It could be synthesized and tested for its effectiveness against a spectrum of bacterial and fungal pathogens, contributing to the search for new antimicrobial agents .
Agricultural Chemical Research
The compound’s structure is similar to those used in formulations of fungicides, bactericides, and herbicides . Its applications in agricultural chemical research could include the development of new compounds for crop protection and pest control.
Mécanisme D'action
Target of Action
It is known that triazole derivatives, which this compound is a part of, are capable of binding with a variety of enzymes and receptors in the biological system . This suggests that the compound may have multiple targets, depending on the specific biological context.
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Triazole derivatives are known to show versatile biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
The structural characteristics of triazole derivatives make it easier to bind with target molecules , which could potentially impact the bioavailability of the compound.
Result of Action
Triazole derivatives are known to produce a variety of biological effects . This suggests that the compound may have various molecular and cellular effects, depending on the specific biological context.
Action Environment
The stability of triazole derivatives and their ability to bind “privileged structures” through hydrogen-bonding suggest that they may be relatively stable and effective in various environments .
Propriétés
IUPAC Name |
1-cycloheptyl-3-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-15-19(13-14-23-21(28)24-17-7-5-3-4-6-8-17)30-22-25-20(26-27(15)22)16-9-11-18(29-2)12-10-16/h9-12,17H,3-8,13-14H2,1-2H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDMYDQRBGJYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)NC4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

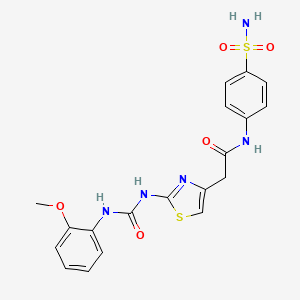
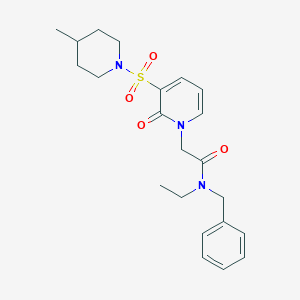
![6-Cyclopropyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2933523.png)
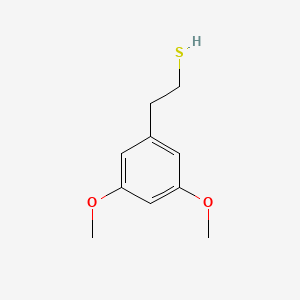
![1-benzyl-N-(2-chlorobenzyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2933525.png)

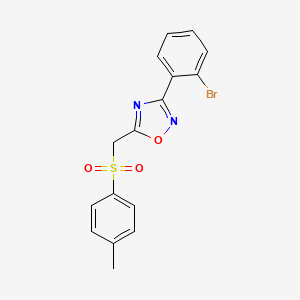

![N-[1-(4-allyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(2-ethylphenyl)urea](/img/structure/B2933532.png)
![[(1R,3R)-2,2-Difluoro-3-methylcyclopropyl]methanesulfonyl chloride](/img/structure/B2933534.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2933536.png)
